2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole
CAS No.: 173406-59-2
Cat. No.: VC3280689
Molecular Formula: C9H7BrN2S
Molecular Weight: 255.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173406-59-2 |
|---|---|
| Molecular Formula | C9H7BrN2S |
| Molecular Weight | 255.14 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-5-methyl-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C9H7BrN2S/c1-6-11-12-9(13-6)7-3-2-4-8(10)5-7/h2-5H,1H3 |
| Standard InChI Key | NYKLGKJGFPPRHX-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)C2=CC(=CC=C2)Br |
| Canonical SMILES | CC1=NN=C(S1)C2=CC(=CC=C2)Br |
Introduction
2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole is a chemical compound belonging to the thiadiazole family, which is known for its diverse biological activities. This compound has a molecular formula of C9H7BrN2S and a molecular weight of 255.14 g/mol . The thiadiazole ring system is a five-membered aromatic ring containing sulfur and nitrogen atoms, which contributes to its stability and reactivity.
Biological Activities of Thiadiazole Derivatives
Thiadiazole derivatives, including 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole, are known for their wide range of biological activities. These include:
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Antimicrobial and Antifungal Activities: Thiadiazoles have shown efficacy against various microorganisms, making them potential candidates for developing new antimicrobial agents .
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Anticancer Properties: Some thiadiazole derivatives exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. They have been tested against several cancer cell lines, including breast, lung, and colon cancer .
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Anti-inflammatory and Analgesic Effects: Thiadiazoles have been reported to possess anti-inflammatory and analgesic properties, which could be beneficial in treating conditions like arthritis and pain management .
Synthesis and Characterization
The synthesis of 2-(3-Bromophenyl)-5-methyl-1,3,4-thiadiazole typically involves condensation reactions between appropriate precursors, followed by purification and characterization using techniques like NMR, IR, and mass spectrometry. The compound's structure is confirmed by its spectral data, which aligns with its molecular formula and expected chemical shifts.
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